molecular formula C34H48O9S B591188 [(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate CAS No. 126240-09-3

[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate

Cat. No.: B591188
CAS No.: 126240-09-3
M. Wt: 632.809
InChI Key: MZDPHNJAJMXCDY-JOKRRKPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate is a complex organic molecule with a unique structure. This compound is characterized by multiple stereocenters and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This requires careful optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into cellular signaling and metabolism.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism by which [(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple stereocenters. This complexity allows for a high degree of specificity in its interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

126240-09-3

Molecular Formula

C34H48O9S

Molecular Weight

632.809

InChI

InChI=1S/C34H48O9S/c1-18(23-15-31(7)28(3,4)42-34(40-23,43-31)17-25(37)44-8)32(38)14-10-20-26-21(9-12-29(20,32)5)30(6)13-11-22(36)27-33(30,41-27)16-24(26)39-19(2)35/h11,13,18,20-21,23-24,26-27,38H,9-10,12,14-17H2,1-8H3/t18-,20+,21+,23-,24-,26+,27+,29+,30-,31-,32-,33+,34?/m1/s1

InChI Key

MZDPHNJAJMXCDY-JOKRRKPYSA-N

SMILES

CC(C1CC2(C(OC(O1)(O2)CC(=O)SC)(C)C)C)C3(CCC4C3(CCC5C4C(CC67C5(C=CC(=O)C6O7)C)OC(=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate
Reactant of Route 2
[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate
Reactant of Route 3
[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate
Reactant of Route 4
[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate
Reactant of Route 5
[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate
Reactant of Route 6
[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate

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